molecular formula C23H27N5O7S2 B3019848 Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851988-06-2

Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B3019848
CAS No.: 851988-06-2
M. Wt: 549.62
InChI Key: ULIBLANJANCFKO-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure integrating a benzo[d]thiazole core substituted with 4,7-dimethoxy groups, a hydrazinecarbonyl linker, a sulfonylphenyl group, and a piperazine-carboxylate moiety. The benzo[d]thiazole ring contributes to π-π stacking interactions, while the hydrazinecarbonyl group enables hydrogen bonding, critical for target binding. The sulfonylphenyl-piperazine segment enhances solubility and modulates pharmacokinetics . Such structural complexity is typical of compounds designed for antimicrobial or anticancer applications, though specific bioactivity data for this molecule remains undisclosed in the provided evidence.

Properties

IUPAC Name

ethyl 4-[4-[[(4,7-dimethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O7S2/c1-4-35-23(30)27-11-13-28(14-12-27)37(31,32)16-7-5-15(6-8-16)21(29)25-26-22-24-19-17(33-2)9-10-18(34-3)20(19)36-22/h5-10H,4,11-14H2,1-3H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIBLANJANCFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific research.

Chemical Structure and Synthesis

The compound features a piperazine ring, a sulfonamide moiety, and a benzo[d]thiazole derivative, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the hydrazinecarbonyl and coupling with the sulfonylpiperazine structure.

General Synthesis Steps:

  • Formation of Benzo[d]thiazole Derivative: Reacting 4,7-dimethoxybenzothiazole with appropriate reagents.
  • Hydrazine Carbonyl Formation: Using hydrazine derivatives to introduce the hydrazinecarbonyl group.
  • Piperazine Coupling: Coupling the sulfonamide with the piperazine core.
  • Carboxylation: Finalizing the structure by introducing the ethyl carboxylate group.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing benzo[d]thiazole rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
Ethyl 4...A549TBDTBD

Neuroprotective Effects

Studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin receptors. This modulation may provide neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory responses.

Case Studies

  • In Vitro Study on Cancer Cells:
    A study evaluated the effects of Ethyl 4... on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with an IC50 value yet to be determined.
  • Neuroprotective Study:
    Another investigation focused on the compound's ability to protect neuronal cells from oxidative stress. Preliminary findings suggest that it may reduce cell death induced by reactive oxygen species (ROS).
  • Enzyme Activity Assay:
    Enzyme assays demonstrated that Ethyl 4... effectively inhibited COX activity at micromolar concentrations, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoheterocycle Derivatives

The benzo[d]thiazole core distinguishes this compound from analogs with simpler thiazole or oxadiazole systems. For example:

Table 1: Benzoheterocycle Derivatives Comparison

Compound ID Core Heterocycle Key Substituents Potential Bioactivity Reference
Target Compound Benzo[d]thiazole 4,7-Dimethoxy Antimicrobial (inferred) N/A
Compound Thiazole 4-Phenoxyphenyl Metabolic stability
Compound Oxadiazole 3,4-Dimethylphenyl Kinase inhibition
Linker Group Variations

The hydrazinecarbonyl (-CONHNH-) linker in the target compound contrasts with carbamoyl (-CONH-) or thioacetyl (-S-CH₂-CO-) groups in analogs:

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () employ a triazole-thione linker, which enhances metal chelation capacity, useful in antitumor agents .
  • Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate () uses a thioacetyl spacer, improving membrane permeability due to sulfur’s lipophilicity .

Table 2: Linker Group Comparison

Compound ID Linker Type Functional Impact Bioactivity Implication Reference
Target Compound Hydrazinecarbonyl Hydrogen bonding Target specificity N/A
Compound Triazole-thione Metal chelation Antitumor
Compound Thioacetyl Lipophilicity CNS penetration
Sulfonyl-Piperazine Modifications

The 4-sulfonylphenyl-piperazine moiety is conserved in many analogs but varies in substituents:

  • Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate () introduces a hydroxyethyl group, increasing hydrophilicity and renal clearance rates .
  • 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () replaces sulfonyl with trifluoromethylphenyl, enhancing blood-brain barrier penetration for CNS targets .

Research Findings and Implications

  • Synthetic Routes : The target compound likely follows hydrazine-carbohydrazide coupling (as in –2) and sulfonylation protocols .
  • Bioactivity Predictions : The 4,7-dimethoxybenzo[d]thiazole moiety suggests DNA intercalation (similar to ellipticine derivatives), while the sulfonyl-piperazine group may confer serotonin receptor affinity .
  • Stability : Dimethoxy groups may reduce oxidative metabolism compared to halogenated analogs (e.g., ’s trifluoromethyl group) .

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